Fluorescein diacetate
Overview
Description
Widely-used fluorogenic substrate for esterase activity. Upon cleavage fluorescein is released producing a green fluorescence that can be read using standard FITC filter sets. Common viability stain for plant cells, protoplasts and tissues.
Diacetylfluorescein is used in fluorometric staining in the imaging of mammalian cells. Also used in the synthesis of nanocrystal biolabels with releasable fluorophores used in immunoassays.
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Mechanism of Action
Target of Action
Fluorescein diacetate (FDA), also known as Diacetylfluorescein, primarily targets esterases in living cells . Esterases are enzymes that catalyze the hydrolysis of ester bonds . They play a crucial role in various biological processes, including the metabolism of lipids and proteins .
Mode of Action
FDA is a non-fluorescent molecule that can permeate cell membranes . Once inside the cell, it interacts with esterases, which cleave the acetate groups from the FDA molecule . This enzymatic action converts FDA into fluorescein, a highly fluorescent compound . The fluorescence can be quantified using a spectrofluorometer or a spectrophotometer .
Biochemical Pathways
The primary biochemical pathway involved in the action of FDA is the hydrolysis of ester bonds . This process is catalyzed by esterases present in the cell . The hydrolysis of FDA results in the production of fluorescein, which emits a bright yellow-green glow when excited . This fluorescence is a direct measure of the enzymatic activity within the cell .
Pharmacokinetics
The pharmacokinetics of FDA primarily involve its absorption and metabolism within the cell . FDA, being a cell-permeable compound, can easily cross cell membranes . Once inside the cell, it is metabolized by esterases to produce fluorescein . The rate of this metabolic process can impact the bioavailability of fluorescein and, consequently, the intensity of fluorescence observed .
Result of Action
The action of FDA results in the production of fluorescein, which emits a bright yellow-green fluorescence . This fluorescence is a sign of cell viability, as only living cells with active esterases can convert FDA into fluorescein . Therefore, the intensity of fluorescence serves as a direct measure of cell viability and enzymatic activity .
Action Environment
The action of FDA can be influenced by various environmental factors. For instance, the enzymatic activity of esterases, and hence the conversion of FDA to fluorescein, can be affected by factors such as pH, temperature, and the presence of other enzymes . Moreover, FDA staining must be kept in the dark at 4°C or it will spoil . Therefore, these factors must be carefully controlled to ensure accurate measurement of cell viability and enzymatic activity .
Biochemical Analysis
Biochemical Properties
Diacetylfluorescein is involved in a variety of biochemical reactions. It serves as a substrate for various enzymes, including esterases . The interaction between Diacetylfluorescein and these enzymes leads to the production of fluorescent compounds, which can be used to measure enzymatic activity and cellular viability .
Cellular Effects
Diacetylfluorescein has been shown to influence cell function in several ways. It is a cell-permeant esterase substrate that can serve as a viability probe, measuring both enzymatic activity and cell-membrane integrity . This makes Diacetylfluorescein a valuable tool in assessing the health and viability of cells in various experimental settings.
Molecular Mechanism
The molecular mechanism of Diacetylfluorescein involves its conversion into a fluorescent compound through enzymatic activity. Specifically, esterases in the cell hydrolyze Diacetylfluorescein, leading to the production of fluorescent compounds . This fluorescence can then be measured, providing a readout of the enzymatic activity within the cell.
Metabolic Pathways
Diacetylfluorescein is involved in specific metabolic pathways within the cell, primarily related to enzymatic activity and fluorescence generation
Properties
IUPAC Name |
(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADEQDQBURGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060490 | |
Record name | Fluorescein 3′,6′-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-09-8 | |
Record name | Fluorescein, diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetylfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 596-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorescein 3′,6′-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETYLFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL39R93PRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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